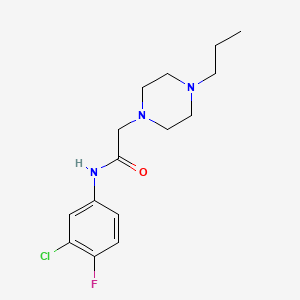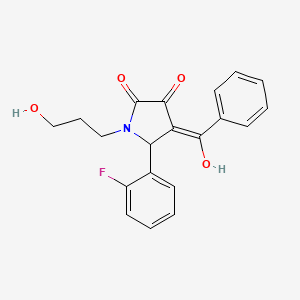
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties. In
作用機序
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide is that it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one limitation of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Moreover, future studies could focus on the development of new derivatives of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide with improved efficacy and safety profiles. Finally, future studies could investigate the mechanisms underlying the neuroprotective effects of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide, which could lead to the development of new treatments for neurodegenerative diseases.
合成法
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenol with 3-pyridinylbutanone in the presence of a base to form 2-(4-chlorophenoxy)-3-pyridinylbutanone. The second step involves the reaction of this intermediate with hydroxylamine hydrochloride in the presence of a base to form the final product, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide. The purity of the compound can be improved using various purification techniques such as column chromatography.
科学的研究の応用
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-14(20-13-7-5-11(16)6-8-13)15(19)18-12-4-3-9-17-10-12/h3-10,14H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQKSWFPXOROQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)


![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)
![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)